molecular formula C12H11NO2 B13883470 1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)- CAS No. 89143-10-2

1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)-

Cat. No.: B13883470
CAS No.: 89143-10-2
M. Wt: 201.22 g/mol
InChI Key: PWZXUQWQRVKGAH-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)- is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by a pyrrole ring substituted at the 1-position with a 1-phenylethyl group

Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)- typically involves the reaction of maleimide with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the phenylethyl group can be replaced with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts or reagents specific to the type of reaction being performed. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological targets, leading to various physiological effects.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

    Industry: The compound is used in the production of polymers and other materials with specific properties. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)- can be compared with other similar compounds, such as:

    1H-Pyrrole-2,5-dione: The parent compound without the phenylethyl substitution.

    1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: A derivative with a methylphenyl group instead of a phenylethyl group.

    1-Vinyl-1H-pyrrole-2,5-dione: A derivative with a vinyl group at the 1-position.

The uniqueness of 1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1-phenylethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZXUQWQRVKGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397829
Record name 1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89143-10-2
Record name 1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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